1-Allyl-6-amino-3,4-dihydroquinolin-2(1H)-one is a nitrogen-containing heterocyclic compound that belongs to the class of dihydroquinolinones, which are recognized for their diverse biological activities. This compound features an allyl group at the 1-position and an amino group at the 6-position of the quinoline ring, contributing to its unique chemical properties and potential applications in medicinal chemistry.
The compound is classified under heterocyclic compounds, specifically as a dihydroquinolinone derivative. It has been explored for its potential pharmaceutical applications, particularly in the development of bioactive molecules that exhibit various therapeutic effects, including anti-cancer and anti-inflammatory activities .
The synthesis of 1-Allyl-6-amino-3,4-dihydroquinolin-2(1H)-one can be achieved through several methods, primarily focusing on the formation of the dihydroquinolinone framework. One common approach involves the condensation of an appropriate amino compound with a carbonyl precursor under acidic or basic conditions.
Recent advancements have demonstrated the use of microwave-assisted synthesis to enhance yields and reduce reaction times significantly .
1-Allyl-6-amino-3,4-dihydroquinolin-2(1H)-one can participate in various chemical reactions due to its functional groups:
These reactions are typically facilitated by using bases like sodium hydride or potassium carbonate in organic solvents .
The mechanism of action for 1-Allyl-6-amino-3,4-dihydroquinolin-2(1H)-one involves several pathways depending on its biological target:
Research indicates that derivatives of dihydroquinolinones exhibit significant activity against various cancer cell lines, suggesting potential mechanisms involving apoptosis induction and cell cycle arrest .
Relevant data on safety indicate that it should be handled with care due to potential irritant properties .
1-Allyl-6-amino-3,4-dihydroquinolin-2(1H)-one has several potential applications in scientific research:
1-Allyl-6-amino-3,4-dihydroquinolin-2(1H)-one represents a strategically modified dihydroquinolinone scaffold engineered for enhanced pharmacological utility. The core structure features a partially saturated quinoline nucleus comprising a benzene ring fused to a 2-pyridone ring, with critical substitutions at the N1 and C6 positions conferring distinctive properties:
Table 1: Structural and Physicochemical Comparison of Dihydroquinolinone Derivatives
Compound | Molecular Formula | Molecular Weight | Key Substituents | Notable Properties |
---|---|---|---|---|
3,4-Dihydroquinolin-2(1H)-one | C₉H₉NO | 147.18 | Unsubstituted core | Low logP; limited bioavailability |
6-Amino-3,4-dihydroquinolin-2(1H)-one | C₉H₁₀N₂O | 162.19 | C6-NH₂ | Enhanced hydrogen bonding capacity [3] |
6-Amino-1-butyl-3,4-dihydroquinolin-2(1H)-one | C₁₃H₁₈N₂O | 218.29 | N1-Butyl, C6-NH₂ | Increased lipophilicity (logP ≈ 2.1) [2] |
1-Allyl-6-amino-3,4-dihydroquinolin-2(1H)-one | C₁₂H₁₄N₂O | 202.26* | N1-Allyl, C6-NH₂ | Optimal balance of solubility/permeability; synthetic versatility |
*Estimated based on structural analogs
The scaffold’s β,γ-unsaturated carbonyl system enables tautomerism and metal coordination, properties leveraged in catalyst design and fluorescence applications. Quantum mechanical studies confirm the lactam tautomer predominates in biological environments, stabilizing the conjugated system and enhancing dipole moment (∼4.2 D) for target engagement [7].
Dihydroquinolinones have evolved from natural product isolates to synthetic pharmacophores over two centuries:
Table 2: Evolution of Key Dihydroquinolinone Derivatives in Drug Discovery
Era | Representative Compound | Structural Features | Therapeutic Application |
---|---|---|---|
Pre-1980s | Natural foliosidine | Unsubstituted core | Antiviral leads |
1990s–2000s | 6-Nitro-3,4-dihydroquinolin-2(1H)-one | C6-NO₂ | Antibacterial intermediates [3] |
2010s | Linomide analogs | 4-Hydroxy-3-acetyl-N-alkyl | Immunomodulators [7] |
2020s | 1-Allyl-6-amino-3,4-dihydroquinolin-2(1H)-one | N1-Allyl, C6-NH₂ | Antidepressant candidates; kinase inhibitors |
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8